molecular formula C24H17ClO3 B11161194 6-chloro-7-[(4-ethenylbenzyl)oxy]-4-phenyl-2H-chromen-2-one

6-chloro-7-[(4-ethenylbenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11161194
M. Wt: 388.8 g/mol
InChI Key: XPPSFCXFMOVHOP-UHFFFAOYSA-N
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Description

6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE is a synthetic organic compound with a complex structure. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.

    Etherification: The 7-position methoxy group can be introduced by reacting the intermediate with 4-ethenylphenol in the presence of a base like potassium carbonate.

    Final Coupling: The final step involves coupling the 4-phenyl group to the chromen-2-one core using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biology: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-4-METHYLCHROMEN-2-ONE
  • 6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYLCHROMEN-2-ONE

Uniqueness

Compared to similar compounds, 6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the phenyl group at the 4-position and the ethenylphenyl group at the 7-position can significantly impact its interaction with molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C24H17ClO3

Molecular Weight

388.8 g/mol

IUPAC Name

6-chloro-7-[(4-ethenylphenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C24H17ClO3/c1-2-16-8-10-17(11-9-16)15-27-23-14-22-20(12-21(23)25)19(13-24(26)28-22)18-6-4-3-5-7-18/h2-14H,1,15H2

InChI Key

XPPSFCXFMOVHOP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl

Origin of Product

United States

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